molecular formula C16H26N4OS B5584854 4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}thiomorpholine

4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}thiomorpholine

Cat. No. B5584854
M. Wt: 322.5 g/mol
InChI Key: XUVSIINUPGBGRL-UHFFFAOYSA-N
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Description

The study and development of pyrazole derivatives, including those incorporating piperidine and thiomorpholine frameworks, have been of significant interest in medicinal chemistry due to their potential biological activities. Compounds like "4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}thiomorpholine" may exhibit a range of biological properties, making them valuable for further investigation and application in designing new therapeutic agents.

Synthesis Analysis

Synthesizing compounds that include pyrazole, piperidine, and thiomorpholine moieties often involves multi-step reactions, starting from basic heterocyclic frameworks and introducing various substituents through nucleophilic substitution, amidation, or coupling reactions. The use of α,β-unsaturated carbonyl compounds as precursors in the synthesis of pyrazole derivatives has been highlighted, offering a pathway to introduce the pyrazol-4-yl carbonyl group efficiently (Sharma et al., 2023).

properties

IUPAC Name

(1-propan-2-ylpyrazol-4-yl)-(4-thiomorpholin-4-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4OS/c1-13(2)20-12-14(11-17-20)16(21)19-5-3-15(4-6-19)18-7-9-22-10-8-18/h11-13,15H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVSIINUPGBGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C(=O)N2CCC(CC2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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